1-(5-(4-Fluorophenyl)oxazol-2-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

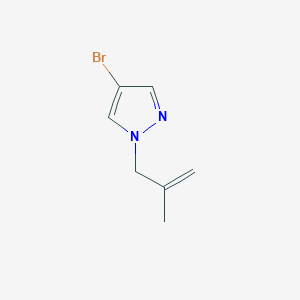

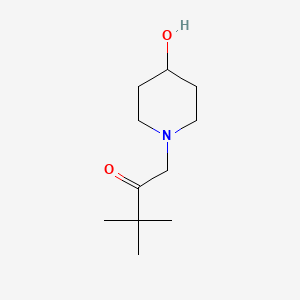

1-(5-(4-Fluorophenyl)oxazol-2-yl)ethanamine hydrochloride is a chemical compound with the linear formula C10H11O1N3Cl1F1 . It is a qualified product offered by various chemical suppliers.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. For a detailed analysis of chemical reactions, it would be best to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.68 . It is a powder at room temperature . More detailed physical and chemical properties would require additional resources or laboratory analysis.Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist Development

1-(5-(4-Fluorophenyl)oxazol-2-yl)ethanamine hydrochloride has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. This class of compounds has shown efficacy in pre-clinical tests relevant to clinical efficacy in emesis (vomiting) and depression. The compound mentioned demonstrates high affinity, oral activity, long central duration of action, and significant solubility in water, making it suitable for both intravenous and oral clinical administration (Harrison et al., 2001).

Stereoselective Synthesis

Research on the efficient stereoselective synthesis of orally active NK1 receptor antagonists like Aprepitant is also significant. The process involves a series of chemical reactions starting from the direct condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a unique and highly stereoselective one-pot process. This synthesis route highlights the compound's role in creating therapeutically relevant molecules (Brands et al., 2003).

Structural and Antimicrobial Studies

Another application includes the synthesis and structural characterization of isostructural compounds involving this compound. These studies not only shed light on the crystal structures of such compounds but also explore their antimicrobial and antifungal activities, indicating potential pharmaceutical applications (Kariuki et al., 2021).

Antimicrobial and Antifungal Activity

The compound's derivatives have been tested for their antimicrobial and antifungal efficacy, showing comparable or slightly better activity than medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. This points to its potential use in developing new antimicrobial agents (Pejchal et al., 2015).

Safety and Hazards

According to the available safety information, this compound has the following hazard statements: H315, H319, H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O.ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOLRVTURVPGFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(O1)C2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)

![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)

![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)

![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)